4-Methyloctanoic acid
Overview
Description
4-Methyloctanoic acid, also known as Hircinoic Acid, is a branched fatty acid commonly used in the flavor and fragrance industries . This compound gives sweaty and goaty flavors to mutton meat and goat’s milk cheese .
Synthesis Analysis
The synthesis of 4-Methyloctanoic acid involves a multi-step reaction . The steps include reactions with dimethylamine hydrochloride, NaBH4, propionic acid, and potassium hydroxide .
Molecular Structure Analysis
The molecular formula of 4-Methyloctanoic acid is C9H18O2 . Its molecular weight is 158.2380 . The IUPAC Standard InChI is InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) .
Physical And Chemical Properties Analysis
4-Methyloctanoic acid is a colorless to pale-yellow oil . It is slightly soluble in chloroform, DMSO, and ethyl acetate .
Scientific Research Applications
Pheromone Synthesis and Pest Control
4-Methyloctanoic acid and its ethyl ester function as aggregation pheromones in various rhinoceros beetles of the genus Oryctes. These compounds are explored for pest control through olfactory trapping. Efficient synthesis methods have been developed to produce these pheromones, providing potential applications in agricultural pest management (Ragoussis et al., 2007).
Flavor and Aroma Compounds
4-Methyloctanoic acid is an important flavoring substance, synthesized from various starting materials like 4-methylcyclohexanone. This synthesis process is significant for the food and beverage industry, contributing to the development of new flavors and aromas (Cao Hong-mei, 2009).
Enzyme Catalysis and Chemical Kinetics
Studies on the Novozym 435(R) catalyzed esterification and hydrolysis reactions of 4-methyloctanoic acid (ethyl ester) show that ethanol concentration influences the enantiomeric ratio. This research provides insights into enzyme catalysis and could be relevant in biotechnological applications, especially in achieving enantiopure substances (Heinsman et al., 2001).
Gas-phase Ionization for Trace Analysis
4-Methyloctanoic acid is a key contributor to the aroma and flavor of lamb meat. Its gas-phase ionization using ions like H3 O+, NO+, and O2+ in selected ion flow tube mass spectrometry (SIFT-MS) aids in its rapid, real-time trace analysis, crucial for food quality control and research (Castada et al., 2017).
Influence on Dairy and Meat Products
Research shows that 4-methyloctanoic acid significantly influences the flavor of sheep and goat milk and meat. Its concentration and presence in dairy and meat products are affected by factors like diet and farming systems, which is essential knowledge for the food industry (Kaffarnik et al., 2014).
Enantioselective Synthesis
The enantioselective synthesis of 4-methyloctanoic acid, crucial for creating specific aroma compounds and pheromones, has been developed. This synthesis is vital for producing enantiopure methyl-branched saturated and unsaturated fatty acids, useful in various chemical industries (Muñoz et al., 2009).
Environmental and Health Safety Assessment
Safety assessments of related compounds like 4-methylpentanoic acid provide crucial information on toxicity and environmental impact, which is essential for ensuring the safe use of these compounds in various applications (Api et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-methyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGGANXCVQPIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866453 | |
Record name | Octanoic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless liquid with a goat, costus, mutton odour | |
Record name | 4-Methyloctanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.908 (20°/20°) | |
Record name | 4-Methyloctanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Methyloctanoic acid | |
CAS RN |
54947-74-9 | |
Record name | 4-Methyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54947-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054947749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5545264N9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methyloctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031557 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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